4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE
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Overview
Description
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a variety of functional groups, including chloro, methoxy, hydrazinylidene, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of a phenylcarbonyl compound with hydrazine under controlled conditions to form the hydrazinylidene intermediate.
Substitution reaction: The hydrazinylidene intermediate is then reacted with 2-chloro-6-methoxy-4-methylphenyl compound under suitable conditions to form the desired product.
Sulfonation: The final step involves the sulfonation of the product using 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the chloro group.
Scientific Research Applications
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methoxy-4-methylphenyl 4-methylbenzenesulfonate
- 2-chloro-6-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzenesulfonate
Uniqueness
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19ClN2O5S |
---|---|
Molecular Weight |
458.9g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H19ClN2O5S/c1-15-8-10-18(11-9-15)31(27,28)30-21-19(23)12-16(13-20(21)29-2)14-24-25-22(26)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,26)/b24-14+ |
InChI Key |
NGJCOAVBIGXSEM-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/NC(=O)C3=CC=CC=C3)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NNC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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